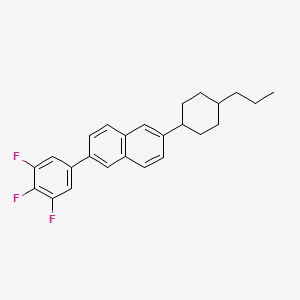
2-(4-Propylcyclohexyl)-6-(3,4,5-trifluorophenyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Propylcyclohexyl)-6-(3,4,5-trifluorophenyl)naphthalene is a complex organic compound characterized by its unique structural features It consists of a naphthalene core substituted with a propylcyclohexyl group and a trifluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propylcyclohexyl)-6-(3,4,5-trifluorophenyl)naphthalene typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where the naphthalene core is alkylated with 4-propylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluorophenyl group can be introduced through a subsequent electrophilic aromatic substitution reaction using trifluorobenzene and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
2-(4-Propylcyclohexyl)-6-(3,4,5-trifluorophenyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
2-(4-Propylcyclohexyl)-6-(3,4,5-trifluorophenyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, including liquid crystals and polymers.
作用機序
The mechanism of action of 2-(4-Propylcyclohexyl)-6-(3,4,5-trifluorophenyl)naphthalene involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the propylcyclohexyl group may influence its solubility and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- 4-Propyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexyl)
- 4-Propyl-4’-(4-trifluoromethoxyphenyl)-1,1’-bi(cyclohexyl)
Uniqueness
2-(4-Propylcyclohexyl)-6-(3,4,5-trifluorophenyl)naphthalene is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can result in different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
特性
CAS番号 |
318472-22-9 |
|---|---|
分子式 |
C25H25F3 |
分子量 |
382.5 g/mol |
IUPAC名 |
2-(4-propylcyclohexyl)-6-(3,4,5-trifluorophenyl)naphthalene |
InChI |
InChI=1S/C25H25F3/c1-2-3-16-4-6-17(7-5-16)18-8-9-20-13-21(11-10-19(20)12-18)22-14-23(26)25(28)24(27)15-22/h8-17H,2-7H2,1H3 |
InChIキー |
XOSOKQSXZRJSBH-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC(CC1)C2=CC3=C(C=C2)C=C(C=C3)C4=CC(=C(C(=C4)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro-](/img/structure/B14236508.png)
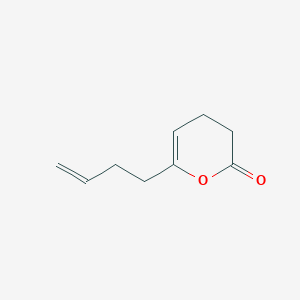
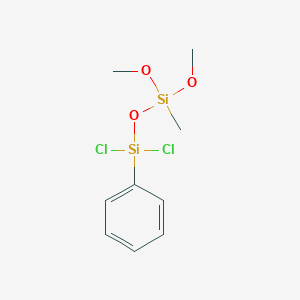

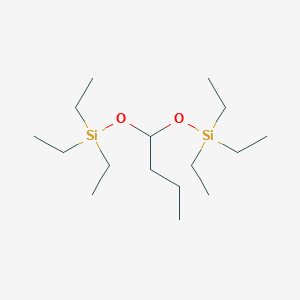
![(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal](/img/structure/B14236547.png)
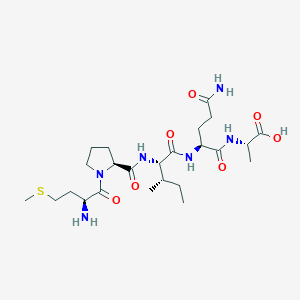


![Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate](/img/structure/B14236572.png)
![1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14236573.png)
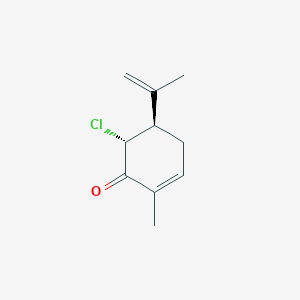
![Pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide](/img/structure/B14236586.png)

